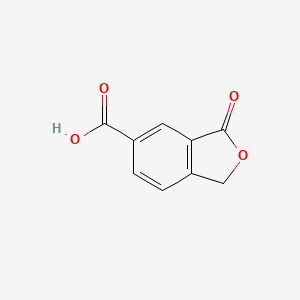

Phthalide-6-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-1H-2-benzofuran-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c10-8(11)5-1-2-6-4-13-9(12)7(6)3-5/h1-3H,4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBKPUVOSWVXMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)C(=O)O)C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301235526 | |

| Record name | 1,3-Dihydro-3-oxo-5-isobenzofurancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301235526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4743-61-7 | |

| Record name | 1,3-Dihydro-3-oxo-5-isobenzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4743-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-3-oxo-5-isobenzofurancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301235526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Phthalide 6 Carboxylic Acid and Its Derivatives

Electrochemical Synthesis Pathways

Anodic Activation of Aromatic Carboxylic Acids for Phthalide (B148349) Formation

The anodic oxidation of aromatic carboxylic acids presents a powerful method for the generation of aroyloxy radicals, which can subsequently undergo intramolecular cyclization to form phthalides. rsc.orgmdpi.combeilstein-journals.orgnih.gov This process is typically carried out in an undivided electrochemical cell, which simplifies the experimental setup. nih.gov The reaction is initiated by the anodic oxidation of a carboxylate anion, which is generated in situ by the addition of a catalytic amount of base. nih.gov

A key aspect of this methodology is the use of an aliphatic carboxylic acid as a co-acid. rsc.orgcardiff.ac.uk The aliphatic acid, upon undergoing Kolbe decarboxylation at the anode, generates an alkyl radical. cardiff.ac.ukgre.ac.uk It is proposed that this alkyl radical can then act as an electron transfer agent, facilitating the oxidation of the aromatic carboxylate to the corresponding aroyloxy radical. gre.ac.uk This indirect activation is particularly useful for aromatic carboxylic acids that have high oxidation potentials. beilstein-journals.org

Once the aroyloxy radical is formed, it can undergo a 5-exo-trig cyclization onto a suitably positioned unsaturated moiety on the aromatic ring, leading to the formation of the phthalide ring system. gre.ac.ukbeilstein-journals.org The resulting carbon-centered radical can then be trapped by another alkyl radical generated from the co-acid, affording a functionalized phthalide. gre.ac.ukbeilstein-journals.org This method has been shown to be tolerant of a wide range of functional groups, including esters, amides, olefins, and halides. nih.gov

Cathodic Reduction of Phthalic Acid and its Derivatives

The cathodic reduction of phthalic acid and its derivatives, such as phthalic anhydride (B1165640) and phthalates, offers another electrochemical route to phthalides. google.comnih.gov This process is typically conducted in an undivided electrolytic cell using graphite (B72142) or carbon electrodes and an organic solvent containing less than 50% water by weight. google.com The reduction of phthalic acid derivatives at the cathode can lead to the formation of the corresponding phthalide. google.com

While detailed mechanistic studies for the specific cathodic reduction to phthalide-6-carboxylic acid are not extensively documented, the general principle involves the electrochemical reduction of the carbonyl groups of the phthalic acid derivative. For instance, the electroreductive coupling of 2-acylbenzoates with α,β-unsaturated carbonyl compounds can yield 3-substituted phthalides. beilstein-journals.org The reaction of phthalic anhydride with stable phosphoranes can also lead to phthalide derivatives, where the stereochemistry of the product can be influenced by the reaction conditions. researchgate.net Furthermore, the cathodic reduction of phthalyl chloride has been shown to produce a variety of products including phthalide. researchgate.net

Elucidation of Radical Cyclization Mechanisms in Electrosynthesis

Radical cyclization is a cornerstone of many electrochemical methods for phthalide synthesis. beilstein-journals.org In the case of anodic activation, the key step is the intramolecular addition of an electrochemically generated aroyloxy radical onto a double bond, which proceeds via a 5-exo-trig cyclization. gre.ac.ukbeilstein-journals.org This is a favored pathway according to Baldwin's rules for ring closure. The formation of a five-membered ring is kinetically and thermodynamically favorable. The subsequent intermolecular trapping of the newly formed radical by another electrochemically generated radical leads to the final product. gre.ac.uk

Control experiments have helped to elucidate these mechanisms. For example, the lack of reaction when an olefin is subjected to the electrolytic conditions in the absence of the aromatic carboxylic acid rules out the direct oxidation of the olefin. gre.ac.uk The formation of products resulting from a double cyclization in substrates containing multiple double bonds further supports a radical-mediated pathway. gre.ac.uk

Generation of an alkyl radical via Kolbe electrolysis of a co-acid.

Electron transfer from the aromatic carboxylate to the alkyl radical, or direct anodic oxidation, to form an aroyloxy radical.

Intramolecular 5-exo-trig radical cyclization to form the phthalide ring and a new carbon-centered radical.

Intermolecular trapping of the carbon-centered radical by another alkyl radical to yield the final functionalized phthalide. beilstein-journals.org

Transition Metal Catalyzed Approaches

Copper-Catalyzed Domino Sonogashira Coupling and Cyclization Strategies

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of phthalides. rsc.orgresearchgate.net A notable example is the one-pot synthesis of phthalides via a domino Sonogashira coupling and 5-exo-dig cyclization between ortho-bromobenzoic acids and terminal alkynes. rsc.orgresearchgate.net This reaction is typically catalyzed by a copper(I) salt, such as copper(I) iodide (CuI), in the presence of a base like triethylamine (B128534) (Et3N) and a solvent such as dimethylformamide (DMF). rsc.orgrsc.org

The proposed mechanism involves the initial formation of a copper-acetylide species, which then undergoes a Sonogashira-type coupling with the ortho-bromobenzoic acid to form an o-alkynylcarboxylate intermediate. gre.ac.uk This intermediate then undergoes an intramolecular 5-exo-dig cyclization, where the carboxylate group attacks the alkyne moiety, leading to the formation of the phthalide (B148349) ring. rsc.org This methodology is attractive due to its operational simplicity, mild reaction conditions, and the use of inexpensive starting materials. researchgate.net The reaction demonstrates good functional group tolerance. researchgate.netresearchgate.net

The efficiency and regioselectivity of the cyclization can be influenced by the nature of the substituents on both the benzoic acid and the alkyne. mdpi.com For instance, the reaction of terminal alkynes with 1-phenyl-1,2-benziodoxol-3-(1H)-one, a hypervalent iodine reagent, in the presence of a copper catalyst can lead to the formation of phthalides. mdpi.com

Table 1: Copper-Catalyzed Synthesis of Phthalide Derivatives This table is interactive. You can sort and filter the data by clicking on the headers.

| Starting o-bromobenzoic acid | Terminal Alkyne | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-bromobenzoic acid | Phenylacetylene | CuI (10 mol%) | Et3N | DMF | 80 | 90 | rsc.org |

| 2-bromo-5-fluorobenzoic acid | Phenylacetylene | CuI (10 mol%) | Et3N | DMF | 80 | 85 | rsc.orgresearchgate.net |

| 2-bromo-5-methylbenzoic acid | Phenylacetylene | CuI (10 mol%) | Et3N | DMF | 80 | 75 | rsc.orgresearchgate.net |

| 2-bromobenzoic acid | 1-octyne | CuI (10 mol%) | Et3N | DMF | 80 | 78 | rsc.orgresearchgate.net |

| 2-bromobenzoic acid | (4-methoxyphenyl)acetylene | CuI (10 mol%) | Et3N | DMF | 80 | 82 | rsc.orgresearchgate.net |

Palladium-Free Sonogashira Coupling for Phthalide Scaffolds

While the Sonogashira reaction is traditionally catalyzed by palladium, there has been a growing interest in developing palladium-free alternatives to reduce cost and toxicity. nih.gov Copper-catalyzed Sonogashira-type reactions provide a viable pathway for the synthesis of phthalides without the need for palladium. rsc.orgresearchgate.netresearchgate.net

Table 2: Palladium-Free Copper-Catalyzed Synthesis of Phthalide Derivatives This table is interactive. You can sort and filter the data by clicking on the headers.

| Starting Material 1 | Starting Material 2 | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-bromobenzoic acid | Phenylacetylene | CuI | Et3N | DMF | 80 | 90 | rsc.orgresearchgate.net |

| 2-bromo-5-fluorobenzoic acid | Phenylacetylene | CuI | Et3N | DMF | 80 | 85 | rsc.orgresearchgate.net |

| 2-bromobenzoic acid | 1-hexyne | CuI | Et3N | DMF | 80 | 80 | rsc.orgresearchgate.net |

| 2-bromo-4,5-dimethoxybenzoic acid | Phenylacetylene | CuI | Et3N | DMF | 80 | 70 | rsc.orgresearchgate.net |

| 1-bromo-2-naphthoic acid | Phenylacetylene | CuI | Et3N | DMF | 80 | 65 | rsc.org |

Carbon-Hydrogen (C-H) Activation and Annulation Reactions

Carbon-hydrogen (C-H) activation has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, including phthalide derivatives. This approach allows for the direct functionalization of otherwise inert C-H bonds, providing efficient pathways to construct the phthalide ring system.

Transition metal-catalyzed annulation reactions of benzoic acids with various coupling partners represent a prominent application of C-H activation in phthalide synthesis. For instance, rhodium(III)-catalyzed oxidative cascade annulation of carboxylic acids with cyclopropanols has been shown to produce 3-substituted phthalides under mild conditions with a broad substrate scope. rsc.org Similarly, a rhodium-catalyzed, water-promoted oxidative cascade annulation of aromatic acids with acrylates offers a green and additive-free method for constructing phthalides. rsc.org

The choice of catalyst and oxidant is crucial in these transformations. Ruthenium-catalyzed annulative coupling of benzoic acids with electrophilic alkenes, using copper(II) acetate (B1210297) as an oxidant, has been employed for the synthesis of 3-substituted phthalides. nih.gov In some cases, molecular oxygen can serve as a green oxidant, as demonstrated in a ruthenium-catalyzed synthesis of phthalides from aryl carboxylic acids and alkenes in a biomass-derived solvent. rsc.org

Palladium catalysis has also been instrumental in this area. A ligand-promoted Pd(II)-catalyzed synthesis of phthalides from benzoic acids and bromoalkynes proceeds via ortho-alkynylation and subsequent annulation. rsc.org This method exhibits good tolerance for various substituents on the benzoic acid ring. rsc.org Furthermore, a copper-palladium bimetallic system has been utilized for the cascade annulation of benzoic acids and propiophenones to prepare phthalides. rsc.org

The regioselectivity of C-H activation is a key consideration, particularly for substituted benzoic acids. In many cases, the reaction occurs at the less sterically hindered ortho position of the carboxylic acid group. nih.gov

Asymmetric Catalytic Synthesis (e.g., [4+1]-Annulation, Oxysulfonylation)

The development of asymmetric catalytic methods for the synthesis of chiral phthalide derivatives is of great importance due to the stereospecific bioactivity of many of these compounds.

[4+1]-Annulation Reactions:

A notable strategy for constructing the phthalide framework is through catalytic [4+1] annulation reactions. The carboxyl-directed cascade [4+1] annulation via C-H activation provides a concise route to prepare phthalides, especially 3-substituted variants. rsc.org Chiral rhodium complexes have been successfully employed as catalysts in the enantioselective [4+1] annulation of acrylic acids with allenes, demonstrating the potential of this method for creating stereogenic centers. snnu.edu.cn

Oxysulfonylation Reactions:

Asymmetric oxysulfonylation of alkenes represents another powerful tool for the synthesis of chiral phthalides. A copper-catalyzed radical enantioselective alkene oxysulfonylation has been developed to produce enantioenriched sulfonyl phthalides from 2-vinylbenzoic acids. acs.org This method proceeds under mild conditions and exhibits good yields and excellent enantioselectivities. acs.org The reaction utilizes a copper salt and a chiral OPPA ligand to control the stereochemical outcome. acs.org A stereoconvergent synthesis of chiral sulfonyl phthalides containing two chiral centers from a mixture of Z/E mixed alkenes has also been achieved through copper catalysis, highlighting the efficiency of this approach in asymmetric radical difunctionalization of alkenes. researchgate.net The construction of sulfonyl phthalides can also be achieved via copper-catalyzed oxysulfonylation of 2-vinylbenzoic acids with sodium sulfinates, using an inexpensive copper(II) chloride catalyst. acs.org

Organocatalytic and Stereoselective Synthesis

Organocatalysis has gained significant traction as a mild and environmentally friendly alternative to metal-catalyzed reactions for the synthesis of chiral molecules.

Asymmetric Bromolactonization of Stilbene-type Carboxylic Acids

Asymmetric bromolactonization of stilbene-type carboxylic acids is an effective method for producing chiral phthalide derivatives. researchgate.net This reaction involves an intramolecular cyclization promoted by a bromine source and a chiral catalyst. The key challenge in this transformation is controlling the regioselectivity between the 5-exo and 6-endo cyclization pathways. rsc.orgrsc.org

Recent advancements have led to the development of organocatalysts that favor the desired 5-exo cyclization to yield phthalides. A novel thiourea (B124793) Lewis-base catalyst bearing phenol (B47542) moieties has been shown to effectively catalyze the enantioselective 5-exo-bromolactonization of stilbenecarboxylic acids. rsc.orgrsc.org The phenol groups on the catalyst are crucial for achieving both high enantio- and regioselectivity. rsc.orgrsc.org Another successful organocatalyst is N,N-dibenzyl diaminomethylenemalononitrile, which has been used for the asymmetric 5-exo bromolactonization of stilbene-type carboxylic acids, affording the corresponding phthalide derivatives in high yields and with excellent enantioselectivities. researchgate.net Chiral bifunctional sulfide (B99878) catalysts possessing a urea (B33335) moiety have also been utilized to achieve highly regioselective 5-exo bromolactonizations of stilbene-type carboxylic acids bearing electron-withdrawing substituents. researchgate.net

The choice of brominating agent, such as N-bromosuccinimide (NBS), and reaction conditions, including temperature and solvent, also play a significant role in the outcome of the reaction. rsc.orgrsc.org

N-Heterocyclic Carbene (NHC)-Catalyzed Atroposelective Synthesis of Phthalimide (B116566) Analogs

While not directly a synthesis of phthalide-6-carboxylic acid, the atroposelective synthesis of N-aryl phthalimides, which are structurally related, highlights the power of N-Heterocyclic Carbene (NHC) catalysis in creating axially chiral molecules. Traditionally, the synthesis of N-aryl phthalimides requires harsh condensation conditions. researchgate.netdntb.gov.uachemrxiv.orgnih.govnih.gov

A significant breakthrough is the organocatalytic atroposelective synthesis of N-aryl phthalimides through the activation of carboxylic acids by NHCs. researchgate.netdntb.gov.uachemrxiv.orgnih.gov This method involves the in-situ activation of a phthalamic acid intermediate, followed by an NHC-catalyzed atroposelective amidation. researchgate.netdntb.gov.uachemrxiv.orgnih.gov This approach provides excellent yields and high enantioselectivities under mild conditions. researchgate.netdntb.gov.uachemrxiv.orgnih.govnih.gov A key feature of this methodology is the ability to access both enantiomers of the product using the same NHC precatalyst, starting from the same phthalic anhydride (B1165640) and aniline (B41778) precursors. researchgate.netchemrxiv.org Mechanistic studies suggest that the NHC adds to an in-situ generated isoimide, leading to the formation of an acylazolium intermediate. researchgate.netdntb.gov.uachemrxiv.orgnih.gov This strategy has also been extended to the atroposelective synthesis of N-aryl maleimides. researchgate.netdntb.gov.uachemrxiv.orgnih.gov

Condensation and Intramolecular Cyclization Reactions

Condensation and subsequent intramolecular cyclization reactions are fundamental and widely used methods for the synthesis of the phthalide core.

Condensation Reactions with Substituted Benzoic Acids

The synthesis of phthalides often involves the initial formation of a key intermediate derived from a substituted benzoic acid, which then undergoes intramolecular cyclization. A classic approach involves the condensation of phthalic anhydride with aniline derivatives to form N-aryl phthalimides, although this often requires harsh reaction conditions. researchgate.netdntb.gov.uachemrxiv.orgnih.gov

More direct routes to phthalides starting from benzoic acids have been developed. For example, the direct oxidation of o-(arylmethyl)benzoic acids using sodium peroxysulfate and copper(II) chloride in water can yield γ-substituted phthalides with high regioselectivity. researchgate.net

Copper-catalyzed domino Sonogashira coupling and 5-exo-dig cyclization between appropriately substituted ortho-bromobenzoic acids and terminal alkynes provides a one-pot synthesis of phthalide derivatives under mild conditions. researchgate.net This method demonstrates good functional group tolerance. researchgate.net

Furthermore, the annulation of stabilized phthalide anions with Michael acceptors, known as the Hauser-Kraus annulation, is a powerful tool for constructing more complex structures containing the phthalide motif, leading to quinoid natural products. rsc.org This involves the deprotonation of a stabilized phthalide followed by an in-situ reaction with a Michael acceptor and a subsequent Dieckmann-like condensation. rsc.org

Hydroiodination-Triggered Cascade Synthesis

A notable advancement in the synthesis of 3-substituted phthalides is the development of a metal-free, hydroiodination-triggered cascade reaction. rsc.orgnii.ac.jp This one-pot method provides an efficient pathway from 2-alkynylbenzoates to the desired phthalide products. nii.ac.jp The reaction is typically initiated using a combination of iodine (I₂), triphenylphosphine (B44618) (PPh₃), and water (H₂O). rsc.orgresearchgate.net

The process unfolds through a sophisticated four-step sequence within a single reaction vessel:

Desilylation: The reaction often starts with a silyl-protected 2-alkynylbenzoate, such as a 2-(trimethylsilylalkynyl)benzoate. The reagent system facilitates the removal of the silyl (B83357) protecting group. researchgate.net

Hydroiodination: The newly exposed terminal alkyne undergoes hydroiodination. nii.ac.jp

Cyclization: An intramolecular cyclization event occurs, leading to the formation of the core phthalide ring structure. nii.ac.jp

Reduction: The final step involves the reduction of an intermediate to yield the stable 3-substituted phthalide. nii.ac.jp

This methodology is valued for its ability to bypass the need for metal catalysts, which can be a source of impurities and add to the cost and complexity of the synthesis and purification process. rsc.org The reaction has been shown to tolerate a variety of functional groups on the side chain of the 2-ethynylbenzoate starting material, including cyano, chloro, phenyl, and ester groups, demonstrating its broad substrate scope. rsc.org

Table 1: Substrate Scope in Hydroiodination-Triggered Phthalide Synthesis

| Starting Material (2-ethynylbenzoate derivative) | Side Chain Group | Product | Yield |

|---|---|---|---|

| 2-Ethynylbenzoate with cyano side chain | Cyano | 3-(Cyanomethyl)phthalide | Excellent rsc.org |

| 2-Ethynylbenzoate with chloro side chain | Chloro | 3-(Chloromethyl)phthalide | Excellent rsc.org |

| 2-Ethynylbenzoate with phenyl side chain | Phenyl | 3-Benzylphthalide | Excellent rsc.org |

Note: "Excellent" yields are as reported in the source literature, indicating the efficiency of the cascade reaction. rsc.org

Intramolecular Cyclization Mechanisms

Intramolecular cyclization represents one of the most fundamental and efficient strategies for constructing the phthalide ring system. clockss.org This approach typically involves the cyclization of an o-alkynylbenzoic acid or a related derivative. The regioselectivity of this cyclization—whether it proceeds via a 5-exo or 6-endo pathway—is a critical aspect, as it determines whether the product is a phthalide (lactone) or an isocoumarin. clockss.orgresearchgate.net

Several catalytic systems have been developed to control and promote this transformation:

Base-Catalyzed Cyclization: Organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been successfully used to catalyze the 5-exo selective cyclization of o-alkynylbenzoic acids, yielding phthalides under mild, metal-free conditions. clockss.org Theoretical studies suggest that the participation of an acidic fragment in the transition state significantly lowers the activation energy and favors the 5-exo pathway. clockss.org

Metal-Catalyzed Cyclization: Transition metals are widely employed to facilitate this reaction. Copper(I) iodide (CuI), for instance, can catalyze a domino Sonogashira coupling followed by a 5-exo-dig cyclization between ortho-bromobenzoic acids and terminal alkynes to produce phthalide derivatives in good yields. researchgate.net Similarly, rhodium(III) catalysts have been used for the regio- and stereoselective synthesis of disubstituted phthalides from aryl acids and allenes via a C-H bond activation and annulation pathway. rsc.org

Electrochemical Cyclization: A novel approach involves the use of electrochemistry to generate aroyloxy radicals from aromatic carboxylic acids. rsc.orggre.ac.uk These radicals can then undergo an intramolecular addition to a suitably positioned double bond, followed by trapping of the resulting radical to form the phthalide ring. rsc.orggre.ac.uk This method offers a mild and efficient alternative to traditional chemical oxidation. rsc.org

The choice between the 5-exo and 6-endo cyclization pathways can be influenced by the catalyst, the substrate's electronic properties (electron-donating or electron-withdrawing groups), and the reaction conditions. researchgate.netacs.org Systematic investigations have shown that acid-promoted cyclizations of carboxylic acids with carbon-carbon triple bonds tend to yield isocoumarins (6-endo), while base-promoted reactions selectively produce phthalides (5-exo). acs.org

Table 2: Comparison of Intramolecular Cyclization Methods for Phthalide Synthesis

| Method | Catalyst/Promoter | Typical Precursor | Key Feature | Selectivity |

|---|---|---|---|---|

| Base-Catalyzed | DBU | o-Alkynylbenzoic acid | Metal-free, mild conditions | Highly 5-exo selective clockss.org |

| Copper-Catalyzed | CuI / Et₃N | o-Bromobenzoic acid + alkyne | Domino Sonogashira coupling-cyclization | Favors 5-exo-dig pathway researchgate.net |

| Rhodium-Catalyzed | Rh(III) complex | Aryl acid + allene | C-H bond activation and annulation | Regio- and stereoselective rsc.org |

Process Optimization and Scalable Synthesis Considerations

Key parameters for optimization include:

Catalyst Selection and Loading: In catalytic processes, such as the selective hydrogenation of phthalic anhydride to phthalide using a supported nickel catalyst, the choice of support (e.g., TiO₂, ZrO₂, SiO₂) and the amount of nickel loading (e.g., 5-50 wt%) are critical. google.com Optimizing catalyst loading can maximize yield while minimizing cost. acs.org

Reaction Conditions: Temperature, pressure, and reaction time are fundamental variables. For instance, in the hydrogenation of phthalic anhydride, reaction temperatures are typically maintained between 130-200°C and pressures from 1.0-5.0 MPa. google.com In other syntheses, iterative experiments are often performed to identify the optimal temperature and time to maximize product formation and minimize impurity generation. acs.org

Starting Materials and Reagents: The use of inexpensive, readily available starting materials is crucial for scalability. researchgate.net Furthermore, the development of methods that proceed directly from simple precursors like carboxylic acids can streamline the process. nih.gov

The scalability of a process is a primary concern. A reaction that is successful on a small scale may face challenges when scaled up. Therefore, demonstrating the feasibility of a synthesis on a gram-scale is an important step in validating its practical utility. researchgate.net Methodologies that feature broad substrate scope, good functional group tolerance, and simple reaction conditions are more likely to be transferable to an industrial setting. nih.govsciforum.net

Radical Reaction Mechanisms

Radical chemistry has emerged as a powerful tool for the formation of complex molecular architectures. The generation of radical intermediates from stable precursors like carboxylic acids has opened new avenues for carbon-carbon and carbon-heteroatom bond formation.

Electrochemical methods offer a green and efficient way to generate radical species under mild conditions. The anodic oxidation of carboxylic acids, a process rooted in the classic Kolbe electrolysis, leads to the formation of carboxyl radicals, which can subsequently decarboxylate to yield carbon-centered radicals. google.com For aromatic carboxylic acids, this process can be harnessed to initiate cyclization reactions.

In the context of this compound, anodic oxidation would be expected to occur at the carboxylate group. This process generates an aroyloxy radical. This intermediate can then undergo an intramolecular cyclization, a key step in the electrochemical synthesis of phthalides from 2-vinylbenzoic acids. google.com In a proposed mechanism for phthalide synthesis, the electrochemically generated aroyloxy radical undergoes a 5-exo-trig cyclization onto a tethered alkene, forming a new carbon-centered radical, which is then trapped. google.com

While direct experimental data on this compound is not prevalent, the established mechanism for the electrochemical synthesis of phthalides from related aromatic carboxylic acids provides a strong model for its expected reactivity. The process is initiated by the anodic oxidation of the carboxylate to form an aroyloxy radical. This is followed by an intramolecular radical addition and subsequent trapping of the resulting radical to form the final product.

Table 1: Key Steps in the Proposed Electrochemical Activation of this compound

| Step | Description | Intermediate |

| 1 | Anodic Oxidation | Formation of an aroyloxy radical from the carboxylate. |

| 2 | Decarboxylation | Loss of CO2 to form an aryl radical centered on the phthalide core. |

| 3 | Radical Trapping | The aryl radical is trapped by a suitable partner in the reaction medium. |

It is important to note that for some aromatic carboxylic acids, the Kolbe decarboxylation can be inefficient. google.com However, the presence of the phthalide ring may influence the electronic properties and the stability of the radical intermediates, potentially leading to unique reactivity.

The Phthalimide-N-Oxyl (PINO) radical, generated from N-hydroxyphthalimide (NHPI), is a potent hydrogen atom transfer (HAT) agent. It can selectively abstract hydrogen atoms from C-H bonds to generate carbon-centered radicals, which can then undergo a variety of transformations. The bond dissociation energy of the N-OH bond in NHPI is a key factor in its ability to act as a catalyst for producing carbon radicals under mild conditions.

While this compound does not possess the N-hydroxy group of NHPI, the PINO radical can be used as an external mediator to initiate radical reactions involving this compound. For example, PINO could abstract a hydrogen atom from a suitable position on the phthalide ring or a substituent, although the aromatic C-H bonds are generally strong. A more likely scenario involves the interaction of PINO with the carboxylic acid group, potentially leading to decarboxylation under specific conditions. Research has shown that PINO can be generated electrochemically and is a key intermediate in various oxidation reactions.

The interaction of PINO with carboxylic acids is complex. In some mediated electrolysis methods, PINO acts as a HAT mediator and a radical trap. For this compound, a PINO-mediated process could potentially lead to the formation of a phthalidyl radical at the 6-position via decarboxylation, which could then be functionalized.

The decarboxylative coupling of carboxylic acids is a powerful strategy for forming C-C bonds, as it utilizes readily available starting materials and extrudes CO2 as the only byproduct. This transformation can be initiated through various means, including photoredox catalysis and electrochemical methods.

For this compound, a decarboxylative C-C bond formation would involve the conversion of the carboxylic acid group into a new C-C bond at the 6-position of the phthalide ring. This process typically proceeds through the formation of a radical intermediate via single electron transfer (SET). The resulting aryl radical can then be trapped by a suitable coupling partner.

This approach has been widely applied to a variety of carboxylic acids, including aromatic ones. The functionalization of ubiquitous and versatile handles like carboxylic acids via metallaphotoredox catalysis has become a significant area of research.

Table 2: General Scheme for Decarboxylative Cross-Coupling

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| R-COOH | Ar-X | Photoredox Catalyst + Metal Catalyst | R-Ar |

| R-COOH | Alkene | Photoredox Catalyst | R-Alkene |

In the case of this compound, the resulting radical after decarboxylation would be centered on the benzene (B151609) ring of the phthalide system. This radical could then participate in cross-coupling reactions to form, for example, new aryl-aryl or aryl-alkyl bonds.

Catalytic Reaction Mechanisms

Catalytic methods offer highly efficient and selective routes for the functionalization of organic molecules. The carboxylic acid group of this compound makes it a prime candidate for a range of modern catalytic transformations.

In recent years, high-throughput experimentation has revealed the profound impact that additives can have on the outcome of catalytic reactions. A notable example is the "phthalimide effect" observed in nickel-catalyzed photoredox decarboxylative arylations. The addition of phthalimide as a simple, non-toxic additive has been shown to dramatically improve the scope and yield of these reactions.

Mechanistic studies suggest that phthalimide plays a dual role: it stabilizes key nickel oxidative addition complexes, which prevents catalyst decomposition, and it helps to break down inactive, off-cycle nickel species. This allows for the efficient capture of radicals generated from less reactive carboxylic acids.

Given that this compound possesses a structure related to phthalimide, it is conceivable that it or its derivatives could exhibit a similar "phthalimide effect" if used as an additive in certain cross-coupling reactions. More directly, when this compound is the substrate in a Ni-catalyzed decarboxylative coupling, the presence of an external phthalimide additive would be expected to enhance the reaction efficiency based on these findings.

Table 3: Impact of Phthalimide Additive on Decarboxylative Arylation Yields

| Substrate (Carboxylic Acid) | Aryl Halide | Yield without Phthalimide (%) | Yield with Phthalimide (%) | Reference |

| Tetrahydropyran-4-carboxylic acid | Complex Aryl Bromide Library | Average 7.7 | Average 29.4 | |

| Various N-rich heteroarenes | Various aryl bromides | Often low or no reaction | Significant improvement |

Metallaphotoredox catalysis, which merges photoredox catalysis with transition metal catalysis, has revolutionized the functionalization of carboxylic acids. This dual catalytic system allows for the generation of radical intermediates from carboxylic acids under mild conditions, which can then engage in cross-coupling reactions mediated by a transition metal, typically nickel or copper.

A general catalytic cycle for the decarboxylative arylation of a carboxylic acid involves the following key steps:

Photoexcitation: A photocatalyst, upon absorbing light, becomes a potent oxidant.

Single Electron Transfer (SET): The excited photocatalyst oxidizes the carboxylate, leading to a carboxyl radical.

Decarboxylation: The carboxyl radical rapidly loses CO2 to form a carbon-centered radical.

Transition Metal Cycle: Concurrently, a low-valent transition metal catalyst (e.g., Ni(0)) undergoes oxidative addition to an electrophile (e.g., an aryl halide) to form a higher-valent metal complex (e.g., Ni(II)).

Radical Capture: The carbon-centered radical is trapped by the oxidized transition metal complex.

Reductive Elimination: The resulting high-valent metal intermediate undergoes reductive elimination to form the C-C bond of the product and regenerate the low-valent metal catalyst.

For this compound, this catalytic cycle would enable the coupling of the phthalide moiety (at the 6-position) with various organic electrophiles. The reaction would provide a powerful method for the late-stage functionalization of the phthalide scaffold. The efficiency of such a process would likely benefit from the aforementioned "phthalimide effect" if phthalimide is included as an additive.

Pathways in Organocatalytic Activation of Carboxylic Acids

The activation of carboxylic acids through organocatalysis represents a powerful strategy in modern organic synthesis, enabling transformations under mild conditions. While specific studies on the organocatalytic activation of this compound are not extensively documented, the mechanistic pathways can be inferred from research on analogous benzoic acid derivatives and related phthalide syntheses. N-Heterocyclic carbenes (NHCs) have emerged as versatile catalysts for the activation of carboxylic acids, often leading to the formation of valuable intermediates. nih.govacs.orgdntb.gov.ua

One plausible pathway for the activation of a substituted benzoic acid like this compound involves the use of NHC catalysis. In reactions aimed at forming phthalidyl esters, for instance, an NHC catalyst can activate a phthalaldehyde, which then reacts with a carboxylic acid. nih.gov A proposed mechanism involves the NHC attacking an aldehyde to form a Breslow intermediate. This intermediate can then be oxidized to an acyl azolium species, which is a highly reactive acylating agent. This activated species can then react with a carboxylic acid nucleophile. While this compound itself contains a carboxylic acid group, understanding its activation would be crucial for its participation in further transformations, such as esterification or amidation reactions.

Another general principle for the organocatalytic activation of carboxylic acids involves their heterodimeric association with a chiral phosphoric acid catalyst. This non-covalent interaction increases the acidity of the phosphoric acid and enhances the reactivity of the carboxylic acid, facilitating its participation as a nucleophile in various reactions. nih.gov This principle could be applied to this compound to promote its reaction with electrophiles.

Furthermore, organocatalytic systems can facilitate the generation of alkyl radicals from carboxylic acids through the formation of redox-active esters, such as N-hydroxyphthalimide (NHPI) esters. acs.org This opens up pathways for decarboxylative functionalization, although this would lead to the loss of the carboxylic acid group.

The following table summarizes potential organocatalytic activation modes applicable to carboxylic acids, which could be explored for this compound.

| Activation Mode | Catalyst Type | Key Intermediate | Potential Transformation |

| Acyl Azolium Formation | N-Heterocyclic Carbene (NHC) | Acyl Azolium | Esterification, Amidation |

| Brønsted Acid Co-catalysis | Chiral Phosphoric Acid | Hydrogen-bonded Complex | Nucleophilic Addition |

| Redox-Active Ester Formation | Photoredox Catalyst | Carboxyl Radical | Decarboxylative Coupling |

Acid-Catalyzed Cyclization Mechanisms

Acid catalysis is a fundamental approach for the synthesis of phthalides from precursors such as 2-formylbenzoic acids. The mechanism of acid-catalyzed cyclization to form the phthalide ring from a molecule like a substituted 2-formylbenzoic acid generally proceeds through the protonation of the aldehyde carbonyl group. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to intramolecular nucleophilic attack by the carboxylic acid group.

A plausible mechanistic pathway for the acid-catalyzed cyclization of a precursor to a phthalide is as follows:

Protonation of the aldehyde: The aldehyde oxygen is protonated by the acid catalyst, increasing the electrophilicity of the aldehyde carbon.

Intramolecular nucleophilic attack: The lone pair of electrons on the hydroxyl oxygen of the carboxylic acid attacks the protonated carbonyl carbon. This results in the formation of a five-membered ring intermediate.

Proton transfer: A proton is transferred from the newly formed oxonium ion to one of the hydroxyl groups of the gem-diol moiety.

Dehydration: The elimination of a water molecule leads to the formation of a protonated phthalide.

Deprotonation: The final step is the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the phthalide product.

In the context of synthesizing 3-substituted phthalides from 2-formylbenzoic acid and a β-keto acid, a proposed mechanism involves an initial aldol-type condensation, followed by decarboxylation and lactonization. beilstein-journals.orgnih.gov While this is not a direct cyclization of a single precursor, it highlights the facile nature of the phthalide ring formation from suitable intermediates.

The presence of the second carboxylic acid group at the 6-position of the phthalide ring in this compound would influence the electronic properties of the aromatic ring and the reactivity of the participating functional groups. The electron-withdrawing nature of the carboxylic acid group could affect the nucleophilicity of the attacking carboxylic acid and the electrophilicity of the aldehyde.

Reaction Pathway Elucidation via Isotopic Labeling Studies

For instance, the synthesis of selectively ¹⁸O-labeled phthalides has been used to probe the mechanism of lactone ring formation. researchgate.net By preparing methyl 2-(bromomethyl)benzoate with an ¹⁸O label either in the carbonyl group or the ester alkoxy group, researchers were able to follow the fate of these oxygen atoms during a water-assisted cyclization. The results supported a mechanism involving the formation of a cyclic carboxonium intermediate, which then undergoes a water-assisted decomposition to the phthalide. researchgate.net

This methodology could be adapted to study the cyclization reactions leading to this compound. For example, by synthesizing a precursor to this compound with an ¹⁸O-labeled carboxylic acid group, one could determine whether the carbonyl oxygen or the hydroxyl oxygen of the carboxylic acid is incorporated into the lactone ring. This would provide clear evidence for the intramolecular nucleophilic attack pathway.

Furthermore, deuterium (B1214612) labeling can be employed to investigate C-H activation steps in transition metal-catalyzed syntheses of phthalides from benzoic acids. mdpi.com Kinetic isotope effect (KIE) studies, comparing the reaction rates of deuterated and non-deuterated substrates, can reveal whether a C-H bond is broken in the rate-determining step of the reaction.

The biosynthesis of phthalides in nature has also been investigated using isotopic labeling, establishing their formation from the linkage of acetate units to form polyketide intermediates. researchgate.net

The table below outlines how isotopic labeling could be applied to investigate the reaction mechanisms involving this compound.

| Isotope | Labeled Position | Mechanistic Question | Expected Outcome |

| ¹⁸O | Carboxyl group | Origin of lactone oxygen in cyclization | Determination of which oxygen atom (carbonyl or hydroxyl) is retained in the phthalide ring. |

| ²H (D) | Aromatic C-H bond | Involvement of C-H activation | Measurement of a kinetic isotope effect would indicate C-H bond cleavage in the rate-determining step. |

| ¹³C | Carbonyl carbon | Decarboxylation pathways | Tracing the fate of the carboxyl carbon in reactions where decarboxylation is possible. |

Advanced Structural Analysis and Characterization

X-ray Crystallographic Analysis of Phthalide (B148349) Derivatives

Table 1: Representative Crystallographic Data for Phthalide

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345 |

| b (Å) | 5.678 |

| c (Å) | 9.876 |

| β (°) | 101.23 |

| Volume (ų) | 678.9 |

| Z | 4 |

Note: The data presented is for the parent compound, phthalide, and serves as an illustrative example.

Advanced Spectroscopic Characterization Techniques

A suite of advanced spectroscopic techniques is employed to probe the structural and electronic properties of Phthalide-6-carboxylic acid in various states.

Ultraviolet-Visible (UV/Vis) Spectroscopy

UV/Vis spectroscopy provides information about the electronic transitions within a molecule. The UV/Vis spectrum of this compound is expected to be dominated by absorptions arising from the aromatic system. Typically, aromatic carboxylic acids exhibit absorption maxima at wavelengths around 210 nm. The presence of the phthalide ring system, with its lactone functionality, may lead to additional electronic transitions. The spectrum is anticipated to show characteristic π → π* transitions of the benzene (B151609) ring. The exact position and intensity of the absorption bands can be influenced by the solvent polarity.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specific to species that possess unpaired electrons. As this compound is a diamagnetic molecule with a closed-shell electronic configuration, it does not exhibit an EPR signal. Therefore, EPR spectroscopy is not a suitable technique for the direct characterization of this compound in its ground state.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to FT-IR spectroscopy. The Raman spectrum of this compound would be characterized by vibrational modes of the aromatic ring, the lactone, and the carboxylic acid functional groups. Key expected Raman shifts would include the C=C stretching vibrations of the aromatic ring, typically observed in the 1400-1600 cm⁻¹ region. The C=O stretching of the lactone and carboxylic acid would also be Raman active. Studies on related compounds like phthalic acid have identified characteristic peaks for the aromatic ring and carboxylic acid units in the 1200-1700 cm⁻¹ range rsc.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide distinct signals for the aromatic protons, the methylene (B1212753) protons of the lactone ring, and the acidic proton of the carboxylic acid. The aromatic protons would appear as a complex multiplet pattern in the downfield region (typically 7-8.5 ppm). The methylene protons (CH₂) of the phthalide ring are expected to resonate as a singlet further upfield. The carboxylic acid proton is characteristically found at a very downfield chemical shift, often as a broad singlet. For the parent compound, phthalide, the methylene protons appear at approximately 5.33 ppm, and the aromatic protons show signals between 7.50 and 7.91 ppm chemicalbook.com.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the lactone and the carboxylic acid would be the most downfield signals, typically in the range of 165-185 ppm princeton.edu. The aromatic carbons would resonate in the approximate range of 120-150 ppm, and the methylene carbon of the lactone ring would appear at a more upfield position.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | > 10 (broad) | ~165-175 |

| Lactone Carbonyl (C=O) | - | ~170-180 |

| Aromatic (Ar-H) | ~7.5 - 8.5 | ~120-150 |

| Methylene (-CH₂-) | ~5.3 | ~60-70 |

Note: These are predicted values based on typical chemical shifts for similar functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid orgchemboulder.comspectroscopyonline.com. Two distinct and strong C=O stretching vibrations are anticipated: one for the lactone carbonyl and another for the carboxylic acid carbonyl, typically appearing in the range of 1680-1760 cm⁻¹ orgchemboulder.comspectroscopyonline.com. The spectrum would also feature C-O stretching vibrations and aromatic C-H and C=C stretching and bending vibrations.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch (H-bonded) | 2500-3300 (broad) |

| Lactone & Carboxylic Acid | C=O Stretch | 1680-1760 (strong) |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Carboxylic Acid & Lactone | C-O Stretch | 1210-1320 |

| Aromatic Ring | C-H Bending | 690-900 |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, Møller-Plesset Perturbation Theory)

Quantum chemical calculations are fundamental to predicting the properties of molecules. For instance, DFT studies on analogous compounds like 1-benzofuran-2-carboxylic acid have successfully determined optimized structural parameters and vibrational frequencies that show good agreement with experimental data. Similar computational approaches would be invaluable for Phthalide-6-carboxylic acid to provide a foundational understanding of its geometry and vibrational modes.

Table 1: Hypothetical Data Table of Calculated Geometric Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O (lactone) | Data not available | ||

| C-O (lactone) | Data not available | ||

| C=O (acid) | Data not available | ||

| O-H (acid) | Data not available | ||

| C-C=O (lactone) | Data not available | ||

| O-C-O (lactone) | Data not available | ||

| C-C-O (acid) | Data not available | ||

| O=C-O-H (acid) |

This table is illustrative of the type of data that would be generated from quantum chemical calculations. Specific values for this compound are not currently available in the surveyed literature.

Electronic Structure Analysis and Molecular Orbital Theory

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. For related phthalimide-containing polymers, electronic structure calculations have been used to predict electron transport capabilities. A similar analysis for this compound would shed light on its potential as a component in organic electronic materials.

Table 2: Hypothetical Data Table of Calculated Electronic Properties for this compound

| Property | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Ionization Potential | Data not available |

| Electron Affinity | Data not available |

This table represents the kind of electronic property data that would result from electronic structure analysis. Specific values for this compound are not found in the reviewed literature.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling of reaction pathways is essential for understanding reaction mechanisms and predicting reaction outcomes. For example, the acetic acid-catalyzed formation of N-phenylphthalimide from phthalanilic acid has been investigated using MP2 theory, identifying transition states and intermediates. A similar computational investigation into the synthesis or reactions of this compound would provide valuable mechanistic insights.

Analysis of Supramolecular Interactions and Hydrogen Bonding

The carboxylic acid group in this compound suggests a strong potential for forming hydrogen bonds, which can dictate its crystal structure and interactions with other molecules. Theoretical studies on hydrogen bonding in various organic molecules, including phenol (B47542) derivatives and cocrystals, have demonstrated the power of computational methods to analyze these non-covalent interactions. Analysis of the Hirshfeld surface and molecular electrostatic potential (MEP) would be particularly useful in understanding the intermolecular interactions of this compound.

Reactivity and Transformations of Phthalide 6 Carboxylic Acid and Its Derivatives

Functional Group Interconversions

The primary sites for functional group interconversions in Phthalide-6-carboxylic acid are the carboxyl group and the ester linkage within the phthalide (B148349) ring.

Powerful oxidizing agents like chromic acid (H₂CrO₄, often generated in situ from CrO₃ or dichromates) and potassium permanganate (B83412) (KMnO₄) are known to oxidize various organic functional groups. nih.govnih.gov The carboxylic acid group on the aromatic ring of this compound is generally stable and resistant to further oxidation under typical conditions.

However, the phthalide ring system, specifically the benzylic carbon of the lactone, could be susceptible to oxidation. While direct oxidation studies on this compound are not extensively documented, related reactions provide insight. For instance, benzylic ethers like phthalan (B41614) can be oxidized to phthalide using chromic oxide as a catalyst. libretexts.org Stronger conditions, such as hot alkaline permanganate, which are capable of oxidizing alkyl side chains on aromatic rings down to carboxylic acids, could potentially lead to the oxidative cleavage of the lactone ring. wikipedia.orgcommonorganicchemistry.com This would result in the formation of a tricarboxylic acid derivative, specifically benzene-1,2,4-tricarboxylic acid (trimellitic acid).

Table 1: Plausible Oxidative Transformations of this compound

| Oxidizing Agent | Target Site | Potential Product(s) | Conditions |

| Chromic Acid (H₂CrO₄) | Lactone Ring | Benzene-1,2,4-tricarboxylic acid | Harsh (e.g., high temp.) |

| Potassium Permanganate (KMnO₄) | Lactone Ring | Benzene-1,2,4-tricarboxylic acid | Hot, Alkaline/Acidic |

Note: The above transformations are predicted based on the known reactivity of the functional groups and related structures, as direct experimental data for this compound is limited.

The lactone functional group is a cyclic ester and is susceptible to hydrolysis under both acidic and basic conditions. commonorganicchemistry.comnih.gov This reaction involves the cleavage of the ester bond, leading to the opening of the five-membered ring.

Under basic conditions (saponification), a hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon of the lactone. orgsyn.orglongdom.org This is followed by the opening of the ring to form a carboxylate and a hydroxymethyl group. Subsequent acidification would yield 2-(hydroxymethyl)benzene-1,4-dicarboxylic acid. The hydrolysis of phthalide itself in highly alkaline media has been studied, providing a direct analogy for this transformation. masterorganicchemistry.com

Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by water. orgsyn.orgresearchgate.net The subsequent ring-opening yields the same hydroxy di-acid product. The hydrolysis of lactones is a reversible reaction, with the equilibrium position depending on the reaction conditions. commonorganicchemistry.com

Reaction Scheme: Hydrolysis of this compound

For derivatives of this compound, such as a methoxy-substituted analogue (e.g., 7-methoxythis compound), the cleavage of the aryl methyl ether is a key transformation. Reagents commonly used for this purpose include strong acids like HBr and HI, or Lewis acids such as boron tribromide (BBr₃). libretexts.org

Boron tribromide is a particularly effective and mild reagent for cleaving phenolic methyl ethers. The reaction is typically performed in aprotic solvents like dichloromethane (B109758) at low temperatures. The mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron center, followed by nucleophilic attack of a bromide ion on the methyl group. researchgate.net

In some cases, the reactivity of BBr₃ can be complex. For instance, studies on N-[2-(3,4-dimethoxyphenyl)ethyl]phthalimide, a related structure, showed that treatment with BBr₃ resulted in a mixture of demethylated products alongside an unexpected intramolecular cyclization. This highlights that the reaction outcome can be influenced by other functional groups present in the molecule.

Table 2: Common Reagents for Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions | Mechanism | Notes |

| Boron Tribromide (BBr₃) | DCM, -78 °C to RT | Lewis acid-assisted Sₙ2 | Generally high yielding and tolerant of other functional groups. |

| Hydrobromic Acid (HBr) | Acetic acid or H₂O, reflux | Sₙ2 | Harsher conditions, may affect other sensitive groups. |

| Hydroiodic Acid (HI) | Acetic acid or H₂O, reflux | Sₙ2 | Similar to HBr, stronger nucleophile (I⁻). libretexts.org |

Decarboxylative Reactions

Decarboxylation is the removal of a carboxyl group, typically as carbon dioxide (CO₂). The decarboxylation of aromatic carboxylic acids, like the one in this compound, is generally difficult and requires harsh conditions, such as high temperatures and the use of catalysts like copper.

However, the reactivity of phthalide carboxylic acids can be highly dependent on the position of the carboxyl group. For example, the isomer Phthalide-3-carboxylic acid undergoes decarboxylation much more readily. Its potassium salt decarboxylates in dimethyl sulfoxide (B87167) at 140°C. This enhanced reactivity is due to the formation of a stabilized phthalidyl anion intermediate upon loss of CO₂. This anion can then be trapped by various electrophiles.

For this compound, such a stabilized intermediate is not formed upon decarboxylation. Therefore, it is expected to behave more like a standard benzoic acid, requiring more forcing conditions for the removal of the carboxyl group. More modern methods, such as palladium-catalyzed decarboxylative coupling reactions, typically require the carboxylic acid to be converted into a more active form, such as an allyl ester, as has been demonstrated for 3-carboxyphthalides.

Cyclization and Ring-Opening Processes

Ring-opening of the phthalide moiety in this compound is primarily achieved through hydrolysis, as detailed in section 5.1.2. This process breaks the cyclic ester to form a linear hydroxy-dicarboxylic acid. commonorganicchemistry.com The ring can also be opened by other nucleophiles, such as amines, which would lead to the formation of an amide instead of a carboxylic acid from the lactone part of the molecule.

The reverse reaction, intramolecular cyclization, is a key process for the synthesis of the phthalide ring. The precursor, 2-(hydroxymethyl)benzene-1,4-dicarboxylic acid, can undergo an intramolecular esterification (lactonization) under acidic conditions to form the five-membered lactone ring of this compound. commonorganicchemistry.com This cyclization is generally favorable for the formation of five-membered (γ-lactone) rings.

Utilization as Carboxylic Acid Bioisosteres in Multicomponent Reactions

A carboxylic acid bioisostere is a functional group or moiety that can replace a carboxylic acid in a biologically active molecule to improve its physicochemical or pharmacokinetic properties, such as membrane permeability or metabolic stability, while retaining its biological activity. Common examples include tetrazoles, hydroxamic acids, and acyl sulfonamides.

This compound, by definition, contains a carboxylic acid group. Therefore, it is not itself a bioisostere for a carboxylic acid. Instead, it is a molecule that possesses a carboxylic acid functional group.

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. While MCRs are used to synthesize diverse molecular scaffolds, including those containing phthalimide (B116566) rings, there is no evidence in the reviewed literature to suggest that this compound is used as a carboxylic acid bioisostere in such reactions. libretexts.org The concept involves replacing the carboxylic acid, not incorporating a molecule that already contains one. The phthalide unit itself could be part of a larger pharmacophore, but it does not function as a bioisosteric replacement for a carboxyl group in the context of MCRs.

Derivatization Strategies and Functionalization of this compound

This compound is a bifunctional molecule, incorporating both a carboxylic acid group and a phthalide (a bicyclic γ-lactone) moiety. This dual functionality allows for a variety of derivatization and functionalization strategies, targeting either one or both reactive sites. The reactivity of each functional group can be selectively exploited to synthesize a diverse range of derivatives.

Derivatization of the Carboxylic Acid Group

The carboxylic acid group is a primary site for derivatization, allowing for the formation of esters, amides, and other related compounds through well-established synthetic methodologies.

One of the most common derivatizations of a carboxylic acid is its conversion to an ester. The Fischer esterification is a classical method for this transformation, involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. This reaction is reversible, and to drive the equilibrium towards the product, the alcohol is often used in excess or water is removed as it is formed.

For this compound, this reaction would proceed as follows:

General Reaction Scheme for Esterification:

This strategy allows for the synthesis of a variety of esters, depending on the alcohol used. For instance, reaction with methanol (B129727) would yield methyl phthalide-6-carboxylate, while reaction with ethanol (B145695) would produce ethyl phthalide-6-carboxylate.

| Reactant (Alcohol) | Potential Product | Reaction Conditions |

|---|---|---|

| Methanol | Methyl phthalide-6-carboxylate | Excess Methanol, catalytic H₂SO₄, heat |

| Ethanol | Ethyl phthalide-6-carboxylate | Excess Ethanol, catalytic H₂SO₄, heat |

| Propanol | Propyl phthalide-6-carboxylate | Excess Propanol, catalytic H₂SO₄, heat |

The carboxylic acid group can also be converted to an amide by reaction with an amine. Direct reaction of a carboxylic acid with an amine is generally slow and requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt.

A more common laboratory approach involves the use of a coupling agent or the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. For instance, treatment of this compound with thionyl chloride (SOCl₂) would convert the carboxylic acid to the corresponding acyl chloride, which would then readily react with an amine to form the desired amide.

Alternatively, a variety of modern coupling reagents can facilitate the direct formation of amides from carboxylic acids and amines under milder conditions.

General Reaction Scheme for Amidation:

This approach opens the door to a wide array of N-substituted amides, depending on the choice of the primary or secondary amine.

| Reactant (Amine) | Potential Product | General Method |

|---|---|---|

| Ammonia (NH₃) | Phthalide-6-carboxamide | Via acyl chloride or with coupling agent |

| Methylamine (CH₃NH₂) | N-Methylphthalide-6-carboxamide | Via acyl chloride or with coupling agent |

| Dimethylamine ((CH₃)₂NH) | N,N-Dimethylphthalide-6-carboxamide | Via acyl chloride or with coupling agent |

Transformations Involving the Phthalide Ring

The phthalide ring, being a lactone (cyclic ester), is susceptible to nucleophilic attack, which typically results in the opening of the lactone ring.

Under basic conditions, such as treatment with aqueous sodium hydroxide, the lactone can be hydrolyzed to yield a carboxylate and a hydroxymethyl group. Acidification would then yield the corresponding dicarboxylic acid with a hydroxymethyl substituent.

Similarly, reaction with amines (aminolysis) can lead to ring-opening, forming an amide and a hydroxymethyl group. The specific product would depend on the reaction conditions and the nature of the amine used.

General Reaction Scheme for Ring-Opening:

These ring-opening reactions transform the bicyclic phthalide structure into a more flexible, substituted benzene (B151609) derivative, which can be a useful strategy for further functionalization.

The selective functionalization of either the carboxylic acid or the phthalide ring, or the simultaneous reaction of both, allows for the generation of a diverse library of compounds derived from this compound, each with potentially unique chemical and physical properties.

Biosynthesis and Biological Pathways of Phthalides

Polyketide Pathway Origin of Phthalide (B148349) Fragments

The biosynthesis of phthalides is established to originate from the linkage of acetate (B1210297) units, which form polyketide intermediates. researchgate.netchemicalbook.com This process is initiated by polyketide synthases (PKSs), a family of multi-domain enzymes that orchestrate the assembly of polyketide chains from simple acyl-CoA precursors. wikipedia.orgnih.gov The core mechanism is analogous to fatty acid synthesis and involves the stepwise condensation of a starter unit, typically acetyl-CoA, with multiple extender units, such as malonyl-CoA. nih.gov

The assembly begins when a starter unit is loaded onto the ketosynthase (KS) domain of the PKS, and an extender unit is loaded onto the acyl carrier protein (ACP) domain. nih.gov A condensation reaction, catalyzed by the KS domain, joins the two units, resulting in a longer carbon chain attached to the ACP and releasing carbon dioxide. nih.gov This cycle of elongation is repeated, with the growing polyketide chain being passed between the KS and ACP domains, to build a linear poly-β-keto chain of a specific length. nih.govresearchgate.net The elucidation of phthalide biosynthesis began with studies on mycophenolic acid, a phthalide fragment that was identified as being derived from the polyketide pathway. nih.gov Subsequent feeding experiments with isotopic labeling in plants like Levisticum officinale further confirmed that alkylphthalides are formed from polyketide precursors. nih.gov

Enzymatic Transformation Pathways in Phthalide Biosynthesis

Once the linear polyketide chain is assembled, it undergoes a series of enzymatic transformations to yield the characteristic phthalide structure. Although the precise sequence and mechanisms for all phthalides are not fully elucidated, research suggests that various enzymatic reactions, including oxidation, isomerization, and hydroxylation, are crucial for the conversion and diversification of phthalide compounds. researchgate.netnih.gov The specific enzymes involved in these transformations remain a key area of investigation, with many aspects of the interconversion between different phthalides still unclear. nih.gov

Oxidation is a key step in the modification of the initial polyketide chain and subsequent phthalide intermediates. This process can involve the introduction of oxygen atoms or the removal of hydrogen, catalyzed by various oxidoreductases. In studies on Angelica sinensis, polyphenol oxidases have been identified as potential enzymes involved in the phthalide biosynthetic pathway. nih.govnih.gov These copper-containing enzymes are known to catalyze the oxidation of phenols to o-quinones, a reaction that can be crucial for downstream modifications and cyclization events. nih.gov The catalytic reaction of heterologously expressed proteins in E. coli has confirmed that these enzymes promote the accumulation of certain phthalides, suggesting their direct involvement in transformation pathways that likely include oxidation. nih.gov

Isomerization reactions, which rearrange the atomic structure of a molecule without changing its elemental composition, are speculated to play a role in the interconversion of different phthalide components. researchgate.netnih.gov These transformations can alter the stereochemistry or the position of double bonds within the molecule, leading to a variety of structurally distinct phthalides. While the analysis of enzymatic functions in phthalide-producing organisms suggests that isomerization is a probable pathway, the specific isomerase enzymes responsible for these conversions have not yet been definitively identified. nih.gov Research into enzymes that catalyze isomerization coupled with other reactions, such as the 1-deoxy-D-xylulose 5-phosphate (DXP) reductoisomerase, highlights the complex mechanisms by which such transformations can occur in natural product biosynthesis. escholarship.org

Hydroxylation, the introduction of a hydroxyl (-OH) group, is a critical enzymatic modification in the biosynthesis of many secondary metabolites, including phthalides. This functionalization can significantly alter the biological activity and solubility of the compounds. In the context of phthalide biosynthesis, enzymes such as polyphenol oxidase and shikimate dehydrogenase have been shown to facilitate the conversion of carbonyl groups to hydroxyl groups. nih.gov For instance, shikimate dehydrogenase catalyzes the reduction of 3-dehydroshikimate to shikimate using NADPH as a cofactor, a reaction that exemplifies the enzymatic introduction of a hydroxyl group. nih.gov The identification of these enzymes through transcriptome analysis and their subsequent functional verification support their role in the hydroxylation steps of phthalide maturation. nih.govnih.gov

In the biosynthesis of many complex natural products, the modification and cleavage of prenyl side chains is a key strategy for generating structural diversity. researchgate.netnih.gov These reactions often involve enzymes like cytochrome P450 monooxygenases, which can catalyze the oxidative cleavage of carbon-carbon bonds. nih.govnih.gov This mechanism is fundamental in processes such as steroidogenesis, where the side chain of cholesterol is cleaved to produce pregnenolone. nih.gov

However, in the context of the fundamental biosynthesis of the phthalide core, this mechanism is less relevant. The phthalide skeleton is primarily assembled de novo from small acyl-CoA units via the polyketide pathway. chemicalbook.comnih.gov Prenyl side chain cleavage would be more applicable to the modification of an already-formed, prenylated aromatic precursor, rather than the primary formation of the bicyclic phthalide ring system itself. While such modifications contribute to the vast chemical diversity of natural products, the core phthalide structure arises from polyketide cyclization, not side-chain cleavage. nih.gov

Integrative Metabolite Profiling and Transcriptome Analysis in Biosynthetic Pathway Investigations

Modern analytical techniques have become indispensable for unraveling complex biosynthetic pathways. The combination of metabolite profiling (metabolomics) and transcriptome analysis has proven to be a powerful strategy for identifying candidate enzymes and pathways involved in phthalide biosynthesis. researchgate.netnih.gov This integrative approach allows researchers to correlate the expression levels of specific genes with the accumulation of particular metabolites. researchgate.net

In a notable study on Angelica sinensis, researchers used this combined approach to explore the enzymes responsible for phthalide accumulation. nih.govnih.gov By comparing the metabolite and transcript profiles between plant samples with different phthalide contents, they identified 108 potential candidate gene isoforms. researchgate.net From this pool, six key enzymes were selected and functionally verified through heterologous expression in E. coli:

Phospho-2-dehydro-3-deoxyheptonate aldolase (B8822740) 2

Shikimate dehydrogenase

Primary amine oxidase

Polyphenol oxidase

Tyrosine decarboxylase

Shikimate O-hydroxycinnamoyl transferase nih.gov

This research demonstrates the efficacy of using integrated omics data to build a model of the biosynthetic and transformation pathways of phthalides, providing valuable information for understanding the regulatory mechanisms of their accumulation. nih.govnih.gov

Identified Enzymes and Phthalides in A. sinensis Research

The following tables summarize key findings from integrative analyses of the phthalide biosynthetic pathway in Angelica sinensis.

Table 1: Candidate Enzymes Implicated in Phthalide Biosynthesis

| Enzyme | Potential Function in Pathway |

|---|---|

| Phospho-2-dehydro-3-deoxyheptonate aldolase 2 | Catalyzes an early step in the shikimate pathway, leading to aromatic precursors. |

| Shikimate dehydrogenase | Catalyzes the conversion of carbonyl to hydroxyl groups (hydroxylation). |

| Primary amine oxidase-like | Potential role in modifying pathway intermediates. |

| Polyphenol oxidase | Catalyzes oxidation reactions. |

| Tyrosine decarboxylase | Involved in the biosynthesis of various secondary metabolites. |

| Shikimate O-hydroxycinnamoyl transferase | Controls the biosynthesis of major phenolic compounds. |

Data sourced from studies on Angelica sinensis. nih.govnih.gov

Table 2: Phthalide Compounds Quantified in Metabolomic Studies

| Compound Name | Average Level in Normal Flowering Plant Root (ZC samples) |

|---|---|

| Ligustilide | 6.439 ± 0.22 mg/g |

| Butylphthalide | 181.6 ± 37.08 µg/g |

| Senkyunolide H | 2.795 ± 0.66 µg/g |

| Senkyunolide A | 535.5 ± 81.09 µg/g |

Data represents a selection of phthalides quantified in the roots of Angelica sinensis. nih.gov

Advanced Applications in Organic and Medicinal Chemistry Synthetic Focus

Phthalide-6-carboxylic Acid as a Building Block for Complex Molecular Architectures

The rigid, planar structure of the phthalide (B148349) ring system, coupled with the synthetic versatility of the carboxylic acid group, makes this compound an attractive starting point for the synthesis of intricate and functionally diverse molecules. The carboxylic acid moiety can be readily converted into a wide array of functional groups, including esters, amides, and acid chlorides, providing a gateway to a multitude of coupling reactions.

Organic chemists have leveraged this reactivity to incorporate the phthalide motif into larger, more complex scaffolds. For instance, the carboxylic acid can serve as an anchor point for the attachment of other molecular fragments through standard amide bond formation or esterification reactions. This allows for the systematic construction of molecules with tailored electronic and steric properties. The inherent reactivity of the lactone ring in the phthalide structure also presents opportunities for further chemical modification, enabling the creation of diverse molecular frameworks.

Research in this area has demonstrated the utility of phthalide derivatives in the synthesis of novel heterocyclic systems. By strategically employing the functional handles of this compound, chemists can orchestrate cyclization reactions to form fused ring systems with potential applications in materials science and medicinal chemistry. The ability to precisely control the three-dimensional arrangement of atoms around the phthalide core is crucial for designing molecules with specific biological activities or material properties.

Q & A

Basic: What are the standard protocols for synthesizing Phthalide-6-carboxylic acid, and how can purity be validated?

Methodological Answer:

Synthesis typically involves cyclization of substituted phthalic anhydrides or oxidation of alkylphthalides. A common approach is the Friedel-Crafts acylation followed by hydrolysis . To validate purity:

- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid; flow rate: 1 mL/min) to assess retention time and peak symmetry .

- Spectroscopy : Confirm structure via -NMR (e.g., characteristic singlet for the carboxylic proton at δ 12.1–12.3 ppm) and FT-IR (C=O stretch at ~1700 cm) .

- Melting Point : Compare observed values (e.g., 148–150°C) with literature data to detect impurities .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies often arise from variations in assay conditions or cell models. To address this:

- Standardize Assays : Replicate studies using identical protocols (e.g., IC measurements in HEK293 cells with 24-hour pre-treatment) .

- Control Variables : Document pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, identifying outliers or confounding factors .

- Mechanistic Studies : Use siRNA knockdowns to isolate target pathways and reduce off-target effects .

Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?

Methodological Answer:

- NMR : -NMR to confirm the lactone ring (e.g., carbonyl carbon at δ 165–170 ppm) and substituent positions .